Dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate is a complex organotin compound. It is characterized by its unique structure, which includes a stannadocosanoate backbone with multiple dodecyl and oxo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate typically involves the reaction of dodecyl stannane with appropriate thiol and oxo reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive stannane moiety .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the desired properties of the final product .
Chemical Reactions Analysis
Types of Reactions
Dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The dodecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial activity and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Dodecyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate
- Dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate
Uniqueness
Dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate is unique due to its specific combination of dodecyl groups and oxo functionalities, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
83898-46-8 |
---|---|
Molecular Formula |
C54H108O4S2Sn |
Molecular Weight |
1004.3 g/mol |
IUPAC Name |
dodecyl 3-[(3-dodecoxy-3-oxopropyl)sulfanyl-didodecylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C15H30O2S.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-13-17-15(16)12-14-18;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*18H,2-14H2,1H3;2*1,3-12H2,2H3;/q;;;;+2/p-2 |
InChI Key |
GQTPZNSBPRIUNL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)SCCC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.